CNT Deposition Cleanliness: Ammonium Laurate vs. SDS (TEM/AFM Residual Contamination)
Ammonium laurate (AL) enables significantly cleaner deposition of carbon nanotubes (CNTs) compared to sodium dodecyl sulfate (SDS) [1]. In the Langmuir 2015 head-to-head study, TEM and AFM imaging revealed that SDS leaves substantial surfactant residue and re-formed salt structures on CNT surfaces after deposition [1]. AL-suspended CNTs exhibited substantially less residual contamination under identical processing conditions [1]. The paper notes that SDS contamination introduces higher electrical contact resistance and alters the intrinsic properties of the nanomaterial, whereas AL minimizes these artifacts [1].
| Evidence Dimension | Surfactant residue on CNTs after deposition |
|---|---|
| Target Compound Data | Minimal surfactant residue; cleaner deposition observed via TEM and AFM |
| Comparator Or Baseline | SDS: Substantial surfactant residue and re-formed salt contamination on CNTs |
| Quantified Difference | Qualitative superiority verified by TEM, AFM, ζ-potential measurements, and Raman/absorption spectroscopy |
| Conditions | Multi-walled carbon nanotubes (MWCNTs) suspended in aqueous surfactant solutions; deposition on substrates; imaging via TEM and AFM at University of Maryland |
Why This Matters
Procurement of AL over SDS is critical for nanoelectronics, sensor fabrication, and fundamental CNT research where surfactant residue introduces property-altering contamination and compromises measurement accuracy.
- [1] Nilsson, H. M., Meany, B., Ticey, J., Sun, C.-F., Wang, Y., & Cumings, J. (2015). Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes. Langmuir, 31(25), 6948–6955. View Source
